molecular formula C8H8BNO3 B8237144 (3-Cyano-5-methoxyphenyl)boronic acid

(3-Cyano-5-methoxyphenyl)boronic acid

Cat. No. B8237144
M. Wt: 176.97 g/mol
InChI Key: RTJLDFQTCJMOOX-UHFFFAOYSA-N
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Description

“(3-Cyano-5-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H8BNO3 . It has an average mass of 176.965 Da and a monoisotopic mass of 177.059723 Da .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of “(3-Cyano-5-methoxyphenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a methoxy group .


Chemical Reactions Analysis

Boronic acids, including “(3-Cyano-5-methoxyphenyl)boronic acid”, are often used as carbon nucleophiles in multicomponent reactions (MCRs), such as the Passerini-type three-component coupling reaction . This reaction enables the synthesis of an expanded inventory of α-hydroxyketones with skeletal diversity .


Physical And Chemical Properties Analysis

“(3-Cyano-5-methoxyphenyl)boronic acid” has a density of 1.3±0.1 g/cm³, a boiling point of 378.8±52.0 °C at 760 mmHg, and a flash point of 182.9±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Formation and Characterization of Cationic Rhodium Complexes

Research has demonstrated the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex. These complexes undergo smooth hydrolysis, indicating potential applications in chemical synthesis and molecular structure studies (Nishihara, Nara, & Osakada, 2002).

Fluorescence Quenching Studies in Alcohols

Boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohols. This research aids in understanding the photophysical properties of these compounds, potentially leading to applications in fluorescent sensors and probes (Geethanjali et al., 2015).

Catalyst in Organic Synthesis

(3-Cyano-5-methoxyphenyl)boronic acid and its derivatives have been used as catalysts or reactants in various organic synthesis processes. One such process is the rhodium or palladium-catalyzed addition of boronic acids to phthalaldehydonitrile, followed by intramolecular lactonization, which is a novel procedure for synthesizing 3-arylphthalides (Lv et al., 2011).

Specific Reduction of Fructose in Food Matrices

The application of boronic acids, including derivatives of (3-Cyano-5-methoxyphenyl)boronic acid, for the specific reduction of fructose in food matrices has been investigated. This involves the reversible binding of fructose at higher pH values and fractionation to change sugar composition, showing potential for applications in food technology and sugar reduction (Pietsch & Richter, 2016).

Study of Photophysical Properties

The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) were studied to understand the solvatochromism and quantum yield in different solvents. This research contributes to the development of materials with specific optical properties, which can be used in various applications like sensors and optical devices (Muddapur et al., 2016).

Diol Recognition at Neutral pH

Studies have shown that certain boronic acids, like 3-methoxycarbonyl-5-nitrophenyl boronic acid, exhibit high affinity for diol recognition at neutral pH. This characteristic is useful in carbohydrate recognition and could have applications in biochemical sensing and diagnostics (Mulla, Agard, & Basu, 2004).

Mechanism of Action

The mechanism of action of boronic acids is based on their ability to form reversible covalent bonds with Lewis bases . This property can enhance the affinity of boronic acids towards RNA, for instance, 2′-and 3′-hydroxyl groups .

Future Directions

The interest in boronic acids, including “(3-Cyano-5-methoxyphenyl)boronic acid”, has been growing, especially after the discovery of the drug bortezomib . Their application in the synthesis of bioactive molecules, sensors, and delivery systems is being explored . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

properties

IUPAC Name

(3-cyano-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJLDFQTCJMOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyano-5-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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